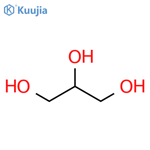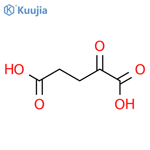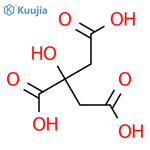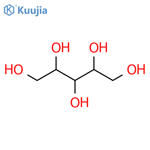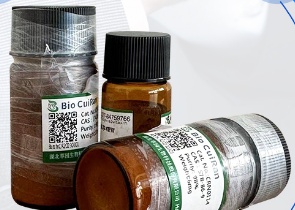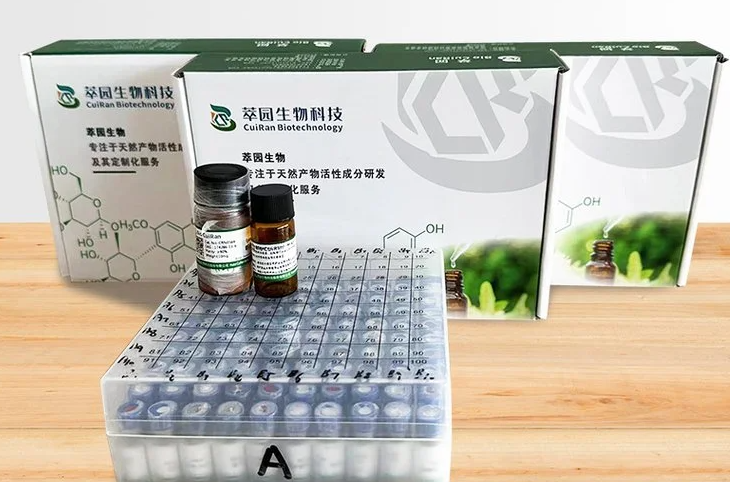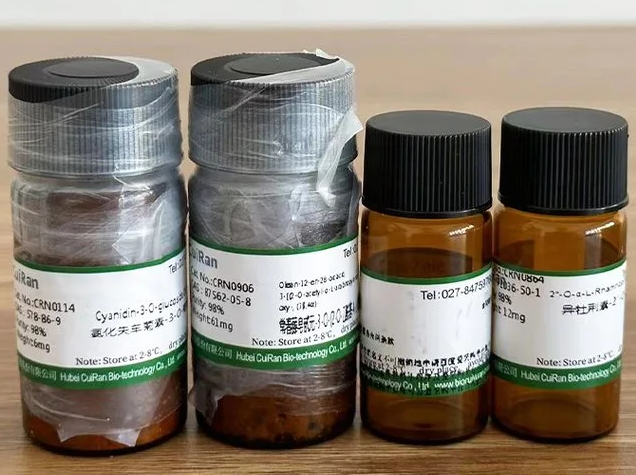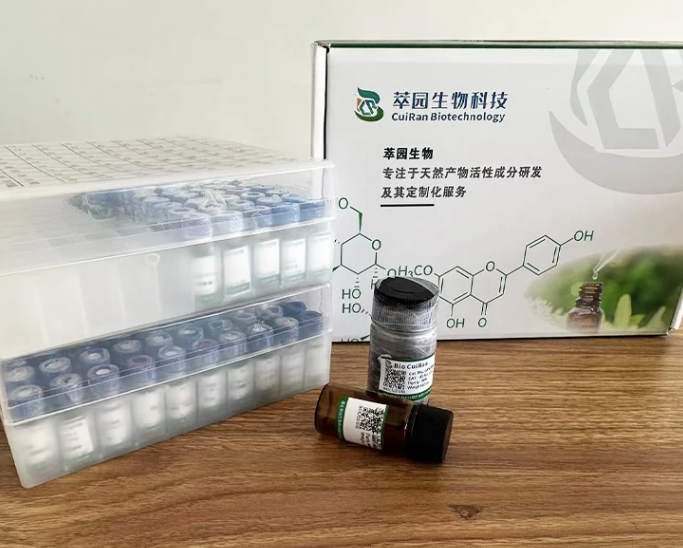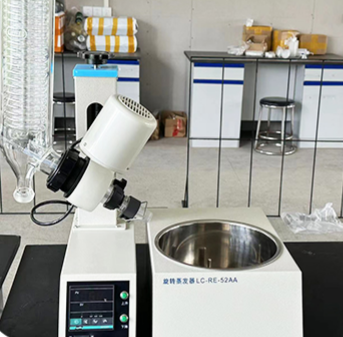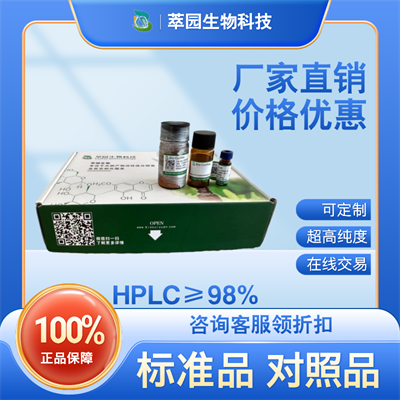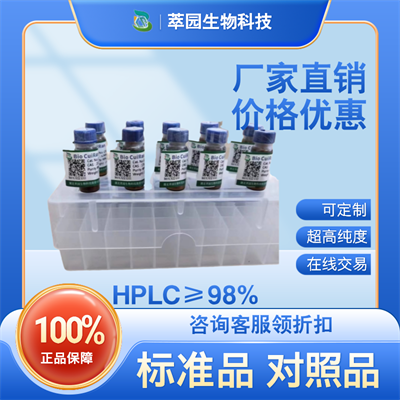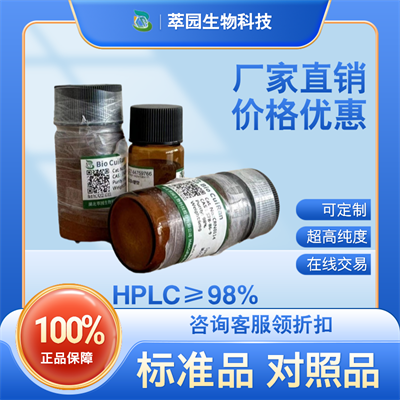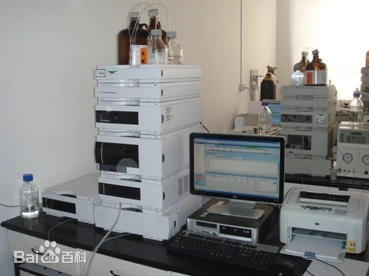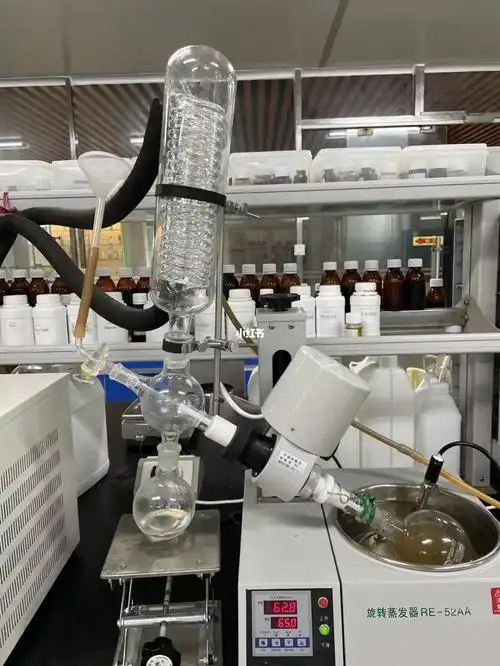- Erythritol production by Yarrowia lipolytica mutant strain M53 generated through atmospheric and room temperature plasma mutagenesis, Food Science and Biotechnology, 2017, 26(4), 979-986
Cas no 69-65-8 (D-Mannitol)
D-マンニトール(D-マンニット)は、化学式C6H14O6で表される糖アルコールの一種です。天然に広く存在し、海藻やキノコ、果実などに含まれています。白色の結晶性粉末で、甘味がありながら低カロリーであるため、食品添加物として利用されます。また、高い安定性と吸湿性の低さから、医薬品の賦形剤や錠剤の成形助剤としても優れた特性を発揮します。化学的には還元性が低く、他の成分との反応性が少ないため、幅広い製剤設計に適しています。さらに、浸透圧調節作用を活かした利尿剤や、脳圧降下剤としての医療用途も注目されています。

D-Mannitol structure
商品名:D-Mannitol
D-Mannitol 化学的及び物理的性質
名前と識別子
-
- D-Mannitol
- 1,2,3,4,5,6-HEXANEHEXOL
- CORDYCEPTIC ACID
- D-MANNIT
- D-MANNITE
- D(-)-MANNITOL
- D(+)-MANNITOL
- MANNA SUGAR
- MANNITE
- MANNITOL
- MANNITOL, D-
- MANNITOL, FINE
- PARTECK DELTA M
- PARTECK M 200
- PARTECK M 300
- PARTECK(R) DELTA M
- PARTECK(R) M100
- PARTECK(R) M 200
- PARTECK(R) M 300
- 1,2,3,4,5,6-hexanehexol(mannitol)
- D-MANNITOL, EXTRA PURE USP BP
- Mannitol(Technical)
- MANNITOL, D-(P)
- MANNITOL, D-(RG)
- D-Mannitoll
- [14C]-D-(-)-Mannitol
- [3H]-Cytosine
- [3H]-D-(-)-Mannitol
- 4-aminopyrimidin-2-one
- Amresco
- Cyt
- Cytosin
- Cytosine (100 mg)
- Cytosine API
- Cytosinimine
- D-Mannitol, ACS reagent
- D-Mannitol, reagent ACS
- Diosmol
- Manicol
- Manita
- 甘露醇
- D-Mannite;Manna Sugar
- Osmitrol
- Osmofundin
- Cordycepic acid
- Mannit
- Mannigen
- Resectisol
- Mannistol
- Mannidex
- Mannazucker
- Osmosal
- Isotol
- Invenex
- Marine Crystal
- Maniton-S
- Hexahydroxyhexane
- Mannogem 2080
- Mannitol (VAN)
- Bronchitol
- Mannitol 5%
- (2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol
- Mannitol [USAN]
- Mannitol 20%
- Mannitol 10%
- Mannitol 15%
- Aridol
- D-(-)-Mannitol
- Mannidex 16700
- (2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexaol
- SDM No. 35
- Osmitrol 5% In Water
- D-Mannitol,97%
- DB00742
- D-Mannitol, >=98%
- EINECS 201-770-2
- NCGC00254277-01
- 133-43-7
- Mannitol, Pharmaceutical Secondary Standard; Certified Reference Material
- D(-)Mannitol
- M0044
- Osmitrol 15% In Water
- D-Mannitol, plant cell culture tested
- Mannitol [USP]
- CURESTEM CELL HEALER C20
- MANNITOL [II]
- Osmitrol 20% In Water
- ISOMALT IMPURITY, MANNITOL-(USP IMPURITY)
- D-Mannitol, BioUltra, >=99.0% (sum of enantiomers, HPLC)
- MANNITOL 5% W/ DEXTROSE 5% IN SODIUM CHLORIDE 0.12%
- CHEMBL689
- D-Mannitol, EP, USP grade
- Q-101039
- 69-65-8
- AC-14054
- ISOMALT IMPURITY B (EP IMPURITY)
- NS00068035
- ED1D1E61-FEFB-430A-AFDC-D1F4A957FC3D
- NCGC00164246-05
- C00392
- Aridol Bronchial Challenge Test Kit
- BCP9000575
- HSDB 714
- MANNITOL (USP MONOGRAPH)
- Mannitol 10% In Plastic Container
- MANNITOL [EP IMPURITY]
- D-Mannitol (Osmitrol)
- MANNITOL (II)
- Mannitol 20% In Plastic Container
- 3OWL53L36A
- MANNITOL 25%
- ISOMALT IMPURITY B [EP IMPURITY]
- D-Mannitol, SAJ special grade, >=99.0%
- MANNITOL [FCC]
- Pearlitol 200 sd
- MLS001335977
- Maniton s
- Tox21_112092_1
- INS NO.421
- Mannitol m300
- EN300-212188
- CHEBI:16899
- Mannitol 60
- AS-30501
- LACTITOL MONOHYDRATE IMPURITY C [EP IMPURITY]
- MANNITOL (EP MONOGRAPH)
- OSMITROL 5% IN WATER IN PLASTIC CONTAINER
- HMS2230N11
- 4-01-00-02841 (Beilstein Handbook Reference)
- Osmitrol (TN)
- (D)-mannitol
- OSMITROL 15% IN WATER IN PLASTIC CONTAINER
- Crystalline mannitol extra-fine
- D-Mannitol, BioXtra, >=98% (GC)
- D-Mannitol, p.a., 96.0-101.5%
- MANNITOL 15% W/ DEXTROSE 5% IN SODIUM CHLORIDE 0.45%
- DTXSID1023235
- MFCD00064287
- CHEBI:29864
- Tox21_201487
- AI3-19511
- 87-78-5
- bmse000099
- NSC407017
- OSMITROL 20% IN WATER IN PLASTIC CONTAINER
- MANNITOL [MI]
- S2381
- AB00443917_06
- CCG-266445
- D-Mannitol, Biochemical grade
- DTXSID30858955
- Bronchitol (TN)
- MANNITOL (USP-RS)
- Mannitol,(S)
- ISOMALT IMPURITY, MANNITOL- [USP IMPURITY]
- BRD-K30374899-001-09-3
- Z1198149813
- MANNITOLUM [WHO-IP LATIN]
- rel-(2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexaol
- CAS-69-65-8
- NSC 9256
- Mannitol 200
- E 421
- MANNITOL [MART.]
- D-Mannitol, ACS reagent, for microbiology, >=99.0%
- MANNITOL (EP IMPURITY)
- NSC-407017
- MANNITOL [WHO-DD]
- MANNITOL [VANDF]
- Cordycepate
- D-Mannitol (JP18)
- Mannitolum
- ARIDOL KIT
- DTXCID001324372
- Mannitol 300
- D-?Mannitol
- MANNITOL [ORANGE BOOK]
- Resectisol In Plastic Container
- NCGC00164246-01
- Mannitol 15% In Plastic Container
- SORBITOL-MANNITOL COMPONENT MANNITOL
- MANNITOL [HSDB]
- SCHEMBL919
- DA-65240
- D-Mannitol, >=99.9999% (metals basis), for boron determination
- CCRIS 369
- NSC 407017
- MANNITOL (MART.)
- INS-421
- SR-01000838849-4
- SMR000857324
- D-MANNITOL [WHO-IP]
- D-Mannitol, SAJ first grade, >=99.0%
- UNII-3OWL53L36A
- EINECS 200-711-8
- GD11 Rx SCM C5
- E421
- Mannit p
- DTXCID603235
- 85085-15-0
- Osmitrol 10% In Water
- D-Mannitol, meets EP, FCC, USP testing specifications
- Mannitol 2080
- SR-01000838849
- D-Mannitol, AR, >=99%
- Mannitol 35
- MANNITOL [USP MONOGRAPH]
- Isomalt impurity, mannitol-
- Epitope ID:114705
- BRN 1721898
- MANNITOL 10% W/ DEXTROSE 5% IN DISTILLED WATER
- E-421
- MTL
- Crystalline mannitol standard
- NCGC00164246-04
- MANNITOL [USP-RS]
- AC-12776
- D-Mannitol, tested according to Ph.Eur.
- Mannitol;Mannite
- Pearlitol 25 c
- Pearlitol 50 c
- D-Mannitol, NIST(R) SRM(R) 920
- Mannitol 25
- mannitol-d
- SR-01000838849-3
- SW220287-1
- OSMITROL 10% IN WATER IN PLASTIC CONTAINER
- Mannitol 5% In Plastic Container
- MLS001335978
- Tox21_112092
- NCGC00164246-03
- Tox21_300483
- Q407646
- AKOS006280947
- NCGC00164246-18
- Pearlitol 160 c
- DL-Mannitol
- Pearlitol 300 dc
- D-Mannit 1000 microg/mL in Methanol
- Mannitol, United States Pharmacopeia (USP) Reference Standard
- D-Mannitol, LR, >=99%
- MANNITOL [EP MONOGRAPH]
- NCI-C50362
- HY-N0378
- NCGC00259038-01
- D-mitobronitol
- D00062
- Mannitol (USP)
- D-MANNITOL [JAN]
- Mannitol, European Pharmacopoeia (EP) Reference Standard
- Manitol
- Crystalline mannitol fine
-
- MDL: MFCD00064287
- インチ: 1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1
- InChIKey: FBPFZTCFMRRESA-KVTDHHQDSA-N
- ほほえんだ: O([H])[C@]([H])([C@@]([H])(C([H])([H])O[H])O[H])[C@@]([H])([C@@]([H])(C([H])([H])O[H])O[H])O[H]
- BRN: 1721898
計算された属性
- せいみつぶんしりょう: 182.079038g/mol
- ひょうめんでんか: 0
- XLogP3: -3.1
- 水素結合ドナー数: 6
- 水素結合受容体数: 6
- 回転可能化学結合数: 5
- どういたいしつりょう: 182.079038g/mol
- 単一同位体質量: 182.079038g/mol
- 水素結合トポロジー分子極性表面積: 121Ų
- 重原子数: 12
- 複雑さ: 105
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 182.17
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- におい: Odorless
- Stability Shelf Life: Mannitol 25% (Invenex) was chemically and physically stable after five autoclavings at 250 °F for 15 min.
- Temperature: When heated to decomposition it emits acrid smoke and fumes.
- Dissociation Constants: pKa = 13.50 @ 18 °C
- Taste: Sweetish taste
- 色と性状: Powder
- 密度みつど: 1.52
- ゆうかいてん: 167-170 °C (lit.)
- ふってん: 295 ºC
- フラッシュポイント: 290-295°C/3.5mm
- 屈折率: 1.3330 (estimate)
- PH値: 5.0-6.5 (25℃, 1M in H2O)
- ようかいど: H2O: 1 M at 20 °C, clear, colorless
- すいようせい: 解体
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 121.38000
- LogP: -3.58540
- におい: Odorless
- 屈折率: Index of refraction: 1.3330
- 光学活性: [α]/D +24.0±1° in borax solution acc. to ACS
- マーカー: 5745
- ひせんこうど: 141 º (c= USP-directives)
- 酸性度係数(pKa): 13.5(at 18℃)
- ようかいせい: 熱水とグリセリンに溶解し、エタノール、ピリジン、アニリンに溶解する。
D-Mannitol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
- 福カードFコード:3
- RTECS番号:OP2060000
-
危険物標識:

- TSCA:Yes
- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
D-Mannitol 税関データ
- 税関コード:2905430000
- 税関データ:
中国税関コード:
2905430000概要:
HS:2905430000マンニトール付加価値税:17.0%税金還付率:9.0% 規制条件:AB最低関税:8.0%一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2905430000(2 r、3 r、4 r、5 r)-ヘキサン-1、2、3、4、5、6-ヘキサノール付加価値税:17.0%還付率:9.0%規制条件:AB最恵国関税:8.0% General tariff:30.0%
D-Mannitol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14030-250g |
D-Mannitol, 97+% |
69-65-8 | 97+% | 250g |
¥306.00 | 2023-03-07 | |
| ChemScence | CS-2494-10g |
D-Mannitol |
69-65-8 | ≥98.0% | 10g |
$96.0 | 2021-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078878-1kg |
D-Mannitol |
69-65-8 | 98% | 1kg |
¥řǧŁ | 2023-07-25 | |
| Enamine | EN300-212188-0.25g |
(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol |
69-65-8 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
| City Chemical | M6970-45KG |
D-Mannitol |
69-65-8 | ACS | 45kg |
$1301.59 | 2023-09-19 | |
| TRC | M165000-10mg |
D-Mannitol |
69-65-8 | 10mg |
$ 81.00 | 2023-09-07 | ||
| Ambeed | A136162-100g |
(2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexaol |
69-65-8 | 98% | 100g |
$6.0 | 2023-05-19 | |
| Ambeed | A136162-500g |
(2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexaol |
69-65-8 | 98% | 500g |
$11.0 | 2023-05-19 | |
| Key Organics Ltd | AS-30501-5MG |
d-mannitol |
69-65-8 | >95% | 5mg |
£42.00 | 2025-02-09 | |
| abcr | AB207505-2.52,5kg |
D-Mannitol, ACS; . |
69-65-8 | 2.52,5kg |
€287.00 | 2024-04-16 |
D-Mannitol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:69-65-8)D-甘露醇
注文番号:LE5717142
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:44
価格 ($):discuss personally
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
(CAS:69-65-8)D-Mannitol
注文番号:CRN0775
在庫ステータス:in Stock
はかる:20mg
清らかである:98%
最終更新された価格情報:Tuesday, 2 April 2024 16:53
価格 ($):30
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:69-65-8)D-Mannitol
注文番号:A1203518
在庫ステータス:in Stock/in Stock
はかる:2.5kg/5kg
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 02:50
価格 ($):170.0/248.0
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
(CAS:69-65-8)Mannitol
注文番号:CRN0898
在庫ステータス:in stock
はかる:5mg/20mg/50mg
清らかである:≥98%
最終更新された価格情報:Friday, 14 March 2025 10:55
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:69-65-8)D-Mannitol
注文番号:LE18529
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:19
価格 ($):discuss personally
D-Mannitol 関連文献
-
Malick Samateh,Adiyala Vidyasagar,Swapnil R. Jadhav,George John RSC Adv. 2016 6 107598
-
Katarzyna Matusiak,Agnieszka Drozdz,Zuzanna Setkowicz,Aldona Kubala-Kukus,Ilona Stabrawa,Ma?gorzata Ciarach,Krzysztof Janeczko,Daniel Horak,Michal Babic,Joanna Chwiej Metallomics 2020 12 1811
-
Malick Samateh,Adiyala Vidyasagar,Swapnil R. Jadhav,George John RSC Adv. 2016 6 107598
-
Xuesong Ding,Hui Li,Yan-Chao Zhao,Bao-Hang Han Polym. Chem. 2015 6 5305
-
Malick Samateh,Adiyala Vidyasagar,Swapnil R. Jadhav,George John RSC Adv. 2016 6 107598
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:69-65-8)D-Mannitol

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:69-65-8)Mannitol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
